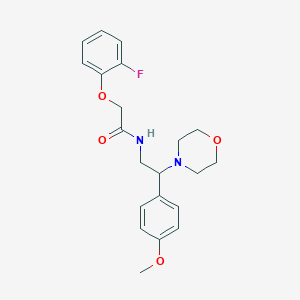
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.
Condensation Reaction: This intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to form the final product.
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained between 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Purification: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Binding to Receptors: It may bind to certain receptors in the body, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, affecting metabolic pathways.
Signal Transduction: Influences signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-fluorophenoxy)-N-(2-phenylethyl)acetamide
- 2-(2-chlorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- 2-(2-bromophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain biological targets, making it a compound of significant interest in medicinal chemistry.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMWWFVZSHVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
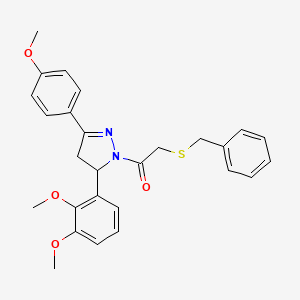

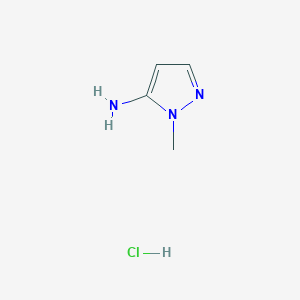
![3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2914437.png)

![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2914441.png)
![2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2914444.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2914445.png)
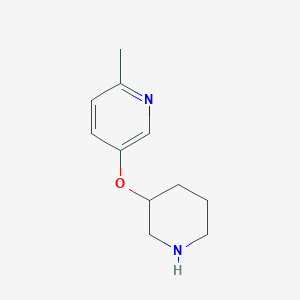
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2914447.png)

![1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2914452.png)
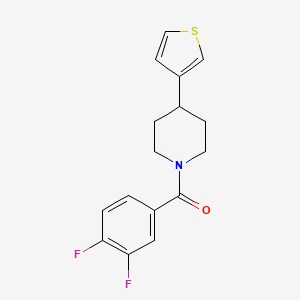
![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
